2-{4-[1-(3-Chlorophenyl)-2,5-dioxopyrrolidin-3-yl]piperazin-1-yl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{4-[1-(3-Chlorophenyl)-2,5-dioxopyrrolidin-3-yl]piperazin-1-yl}acetamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a chlorophenyl group, a dioxopyrrolidinyl moiety, and a piperazinyl acetamide group. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in medicinal chemistry, pharmacology, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[1-(3-Chlorophenyl)-2,5-dioxopyrrolidin-3-yl]piperazin-1-yl}acetamide typically involves multiple steps, starting with the preparation of the core structures followed by their assembly. One common synthetic route includes the following steps:
Preparation of 3-Chlorophenyl-2,5-dioxopyrrolidine: This can be achieved through the reaction of 3-chlorobenzoyl chloride with pyrrolidine-2,5-dione under controlled conditions.
Formation of Piperazinyl Acetamide: Piperazine is reacted with acetic anhydride to form piperazinyl acetamide.
Coupling Reaction: The final step involves coupling the 3-chlorophenyl-2,5-dioxopyrrolidine with piperazinyl acetamide using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-{4-[1-(3-Chlorophenyl)-2,5-dioxopyrrolidin-3-yl]piperazin-1-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorophenyl group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-{4-[1-(3-Chlorophenyl)-2,5-dioxopyrrolidin-3-yl]piperazin-1-yl}acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{4-[1-(3-Chlorophenyl)-2,5-dioxopyrrolidin-3-yl]piperazin-1-yl}acetamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The exact pathways and targets can vary depending on the specific application and context of use.
Properties
Molecular Formula |
C16H19ClN4O3 |
---|---|
Molecular Weight |
350.80 g/mol |
IUPAC Name |
2-[4-[1-(3-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]piperazin-1-yl]acetamide |
InChI |
InChI=1S/C16H19ClN4O3/c17-11-2-1-3-12(8-11)21-15(23)9-13(16(21)24)20-6-4-19(5-7-20)10-14(18)22/h1-3,8,13H,4-7,9-10H2,(H2,18,22) |
InChI Key |
NGVDUZCVTHSTCA-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC(=O)N)C2CC(=O)N(C2=O)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.